![molecular formula C11H7N B15071945 Cyclopenta[b]indole CAS No. 246-99-1](/img/structure/B15071945.png)
Cyclopenta[b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[b]indole is a nitrogen-containing heterocyclic compound that features a fused cyclopentane and indole ring system. This compound is of significant interest due to its presence in various bioactive natural products and pharmaceutically relevant molecules . This compound derivatives are known for their wide range of biological activities, including cytotoxic, antibacterial, and antifertility properties .
準備方法
Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed for the preparation of cyclopenta[b]indoles. Some of the prominent methods include:
[3 + 2] Cycloaddition: This method involves the formal addition of indolylmethyl cations to alkenes, often using Lewis acids like tin(IV) chloride.
Yonemitsu Condensation: A condensation reaction that forms the cyclopenta[b]indole core.
Gold(I)-Catalyzed Rautenstrauch Rearrangement: This method utilizes gold(I) catalysts to rearrange enynyl acetates into cyclopenta[b]indol-1-ones.
Bismuth(III)-Catalyzed Condensation: A condensation reaction catalyzed by bismuth(III) compounds.
Nazarov Cyclization: This method involves the cyclization of pentadienyl cations to form the this compound scaffold.
Industrial Production Methods: Industrial production methods for cyclopenta[b]indoles often involve scalable versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, particularly those involving gold and bismuth catalysts, are favored due to their efficiency and selectivity .
化学反応の分析
Types of Reactions: Cyclopenta[b]indoles undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups on the cyclopenta[b]indole scaffold.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl, aryl, or other functional groups .
科学的研究の応用
Cyclopenta[b]indole and its derivatives have numerous applications in scientific research:
作用機序
The mechanism of action of cyclopenta[b]indole compounds varies depending on their specific biological activity. For example:
Cytotoxicity: this compound derivatives like fischerindole L exhibit cytotoxicity by interfering with cellular processes in cancer cells.
Antifertility: Compounds like yuehchukene exert antifertility effects by modulating hormonal pathways.
Antibacterial Activity: Paspaline and other derivatives exhibit antibacterial activity by targeting bacterial cell walls or metabolic pathways.
類似化合物との比較
Cyclopenta[b]indole can be compared with other similar compounds, such as:
Indoline: A reduced form of indole with a saturated nitrogen-containing ring.
Cyclopenta[b]indoline: Similar to this compound but with a saturated nitrogen-containing ring, found in various natural products.
This compound stands out due to its unique fused ring system, which imparts distinct biological activities and synthetic versatility .
特性
CAS番号 |
246-99-1 |
|---|---|
分子式 |
C11H7N |
分子量 |
153.18 g/mol |
IUPAC名 |
cyclopenta[b]indole |
InChI |
InChI=1S/C11H7N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-7H |
InChIキー |
NJOSBMLKZKBELO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C=CC=C3N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


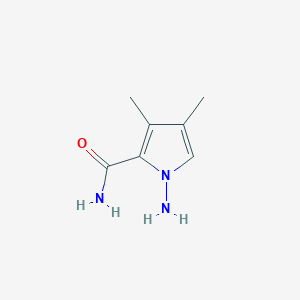
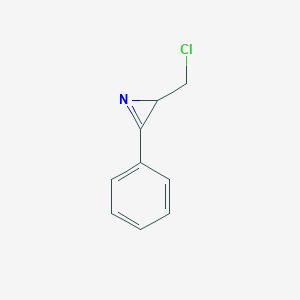
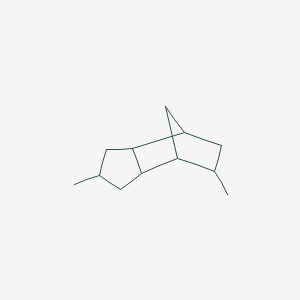
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)
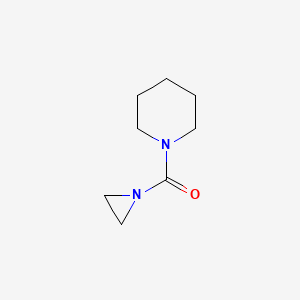
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
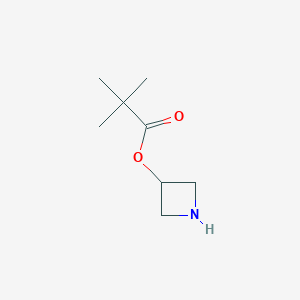
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)


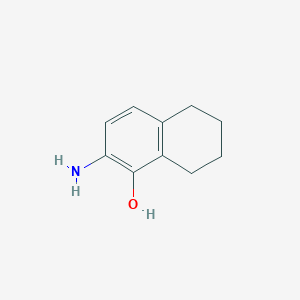
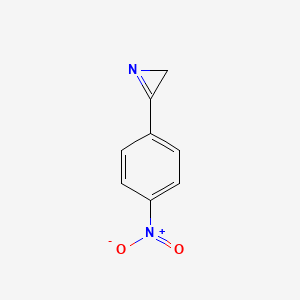
![[5-(Dimethylamino)pentyl]boronic acid](/img/structure/B15071970.png)
